molecular formula C20H21NO2 B1593947 4-Cyanophenyl 4-hexylbenzoate CAS No. 50793-85-6

4-Cyanophenyl 4-hexylbenzoate

Cat. No. B1593947
CAS RN: 50793-85-6
M. Wt: 307.4 g/mol
InChI Key: DEUWEGPRKHPNKB-UHFFFAOYSA-N
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Description



  • 4-Cyanophenyl 4-hexylbenzoate is a chemical compound with the molecular formula C<sub>20</sub>H<sub>21</sub>NO<sub>2</sub> . It belongs to the class of benzoate derivatives.

  • The compound consists of a hexyl chain attached to a phenyl ring, with a cyano group (CN) at the para position on the phenyl ring.





  • Synthesis Analysis



    • The synthesis of 4-Cyanophenyl 4-hexylbenzoate involves the reaction between 4-cyanophenol and hexylbenzoic acid under appropriate conditions.

    • Detailed synthetic pathways and reaction mechanisms can be found in relevant research papers.





  • Molecular Structure Analysis



    • The molecular structure of 4-Cyanophenyl 4-hexylbenzoate consists of a hexyl chain (6 carbon atoms) attached to a phenyl ring (6 carbon atoms), with a cyano group (CN) at the para position on the phenyl ring.

    • The compound’s 3D structure and bond angles can be visualized using molecular modeling software.





  • Chemical Reactions Analysis



    • 4-Cyanophenyl 4-hexylbenzoate may undergo various chemical reactions, including esterification, hydrolysis, and substitution reactions.

    • Investigating its reactivity with different reagents and conditions is essential for a comprehensive understanding.





  • Physical And Chemical Properties Analysis



    • Density : 1.1±0.1 g/cm³

    • Boiling Point : 554.3±50.0 °C at 760 mmHg

    • Flash Point : 282.4±16.9 °C

    • Molar Refractivity : 115.0±0.4 cm³/mol

    • Polar Surface Area : 50 Ų

    • Solubility : Soluble in organic solvents.

    • Melting Point : Not specified.




  • Scientific Research Applications

    Quantum Chemical Analysis

    4-Cyanophenyl 4-hexylbenzoate and related nematogens have been studied through quantum chemical calculations using Density Functional Theory (DFT) and Hartree-Fock methods. These compounds exhibit positive dielectric anisotropy and high optical anisotropy due to their aromatic core and terminal cyano group. They have significant thermal and chemical stability, making them suitable for display and photonic applications. Detailed vibrational spectra analysis has led to insights into their global reactivity descriptors and frontier molecular orbital analysis, indicating potential for chemical changes and applications in various scientific fields (Prasad & Ojha, 2018).

    Structural and Spectral Analysis

    Research on the synthesis and structural properties of compounds related to 4-Cyanophenyl 4-hexylbenzoate, such as 1-(4-cyanophenyl)-1H-imidazol, reveals their potential in creating heteroleptic complexes. These complexes have unique geometries and exhibit various degrees of transphobia effect, supported by theoretical calculations. This suggests potential applications in materials science and molecular engineering (Fuertes, Chueca, & Sicilia, 2015).

    Electronic Spectra and UV Stability

    Semi-empirical analysis of 4-Cyanophenyl 4-hexylbenzoate and related compounds has been conducted to understand their electronic structures, spectra, and ultraviolet stability. The phase stability of these systems, based on molecular charge distribution, electronic transitions, and absorption wavelengths, has been studied. This provides valuable information for further computational analysis and experimental investigations, suggesting applications in fields requiring stable UV-responsive materials (Praveen & Ojha, 2011).

    Dielectric Studies

    Crystallographic Studies

    X-ray analysis of isomeric series related to 4-Cyanophenyl 4-hexylbenzoate, such as 4-cyanophenyl 4-n-alkoxybenzoates, has been conducted. The studies have provided insights into the arrangement of CN groups and their relationship to nematic and smectic structures in liquid crystals. This research is crucial for understanding and designing materials with specific mesomorphic properties (Iki & Hori, 1995).

    Safety And Hazards



    • The compound is classified as harmful if swallowed (Category 4).

    • Precautions include avoiding skin and eye contact, washing thoroughly after handling, and seeking medical attention if ingested.

    • Dispose of it properly according to waste disposal guidelines.




  • Future Directions



    • Research on the compound’s applications, potential therapeutic uses, and optimization of its properties.

    • Investigate its interactions with biological targets and explore its potential in drug development.




    Remember that this analysis is based on available information, and further research is essential for a complete understanding of 4-Cyanophenyl 4-hexylbenzoate. 🌟


    properties

    IUPAC Name

    (4-cyanophenyl) 4-hexylbenzoate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C20H21NO2/c1-2-3-4-5-6-16-7-11-18(12-8-16)20(22)23-19-13-9-17(15-21)10-14-19/h7-14H,2-6H2,1H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    DEUWEGPRKHPNKB-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C20H21NO2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID4068583
    Record name Benzoic acid, 4-hexyl-, 4-cyanophenyl ester
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID4068583
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    307.4 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    4-Cyanophenyl 4-hexylbenzoate

    CAS RN

    50793-85-6
    Record name Benzoic acid, 4-hexyl-, 4-cyanophenyl ester
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=50793-85-6
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Benzoic acid, 4-hexyl-, 4-cyanophenyl ester
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050793856
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Benzoic acid, 4-hexyl-, 4-cyanophenyl ester
    Source EPA Chemicals under the TSCA
    URL https://www.epa.gov/chemicals-under-tsca
    Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
    Record name Benzoic acid, 4-hexyl-, 4-cyanophenyl ester
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID4068583
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 4-cyanophenyl 4-hexylbenzoate
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.589
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    14
    Citations
    CM Topală, S Anghel - interactions, 2010 - researchgate.net
    … We have investigated the FT-IR of the ν(CN) and ν(C=O) groups of the nematic liquid crystal CP6B (4cyanophenyl-4’hexylbenzoate) at different temperatures (solid, liquid crystalline …
    Number of citations: 4 www.researchgate.net
    G Venditti, A Arcioni, MG Giorgini, M Musso - Liquid systems under …, 2006 - cris.unibo.it
    … In spite of the appreciable value of the transition dipole moment of the (C=O) vibration in ME6N (4-cyanophenyl-4’-hexylbenzoate) liquid crystal, its NCE (noncoincidence effect…
    Number of citations: 0 cris.unibo.it
    CM TOPALĂ, S Anghel - Journal of Optoelectronics and advanced …, 2012 - joam.inoe.ro
    … We have investigated, at different temperatures, the ATR spectrum of 4-cyanophenyl-4’-hexylbenzoate (CP6B) in crystal, liquid crystal and isotropic phase. The changes in the IR …
    Number of citations: 1 joam.inoe.ro
    F Aliotta, MG Giorgini, RC Ponterio, F Sajia - … solvation from liquid to …, 2008 - cris.unibo.it
    … We present the results of a Brillouin scattering experiment performed on mixtures composed by a thermotropic liquid crystal, ME6N (4-cyanophenyl-4’-hexylbenzoate) and carbon …
    Number of citations: 0 cris.unibo.it
    MG Giorgini, A Arcioni, G Venditti… - Journal of Raman …, 2007 - Wiley Online Library
    … The Raman spectroscopic noncoincidence effect (NCE) of the n(CO) band of the liquid crystal ME6N (4-cyanophenyl-4 -hexylbenzoate) has been measured at different temperatures (47…
    MG Giorgini, A Arcioni, C Polizzi, M Musso… - The Journal of chemical …, 2004 - pubs.aip.org
    … CvO vibrational modes of the nematic liquid crystal ME6N 4-cyanophenyl-4 -hexylbenzoate in the isotropic phase at different temperatures and used them as probes of the dynamics …
    Number of citations: 17 pubs.aip.org
    MG Giorgini, M Musso - The Journal of Physical Chemistry B, 2010 - ACS Publications
    … We have measured the Raman isotropic profiles of the ν(C≡N) band at 2235 cm −1 for five solutions of ME6N (4-cyanophenyl-4′-hexylbenzoate) liquid crystal dissolved in CCl 4 in …
    Number of citations: 5 pubs.acs.org
    Y Saito, K Hirai, S Murata, Y Kishii, K Kii… - The Journal of …, 2005 - ACS Publications
    Salt dissociation conditions and dynamic properties of ionic species in liquid crystal electrolytes of lithium were investigated by a combination of NMR spectra and diffusion coefficient …
    Number of citations: 29 pubs.acs.org
    N Dorival-García, I Larsson, J Bones - Journal of Pharmaceutical and …, 2017 - Elsevier
    The determination of extractable profiles for single-use technologies represents an important aspect of pharmaceutical production to minimize any possible compromise in drug product …
    Number of citations: 13 www.sciencedirect.com
    S Serak, A Kovalev, A Agashkov - Optics communications, 2000 - Elsevier
    … characteristics were displayed by nematic LCs such as 4-n-penthylcyanobiphenyl 5CB (T N→I =35C, Δε=5) and a mixture of azoxybenzenes with 4-cyanophenyl-4′-hexylbenzoate LC-…
    Number of citations: 7 www.sciencedirect.com

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